Cas no 220728-62-1 (5-Iodo-2-methylanisole)

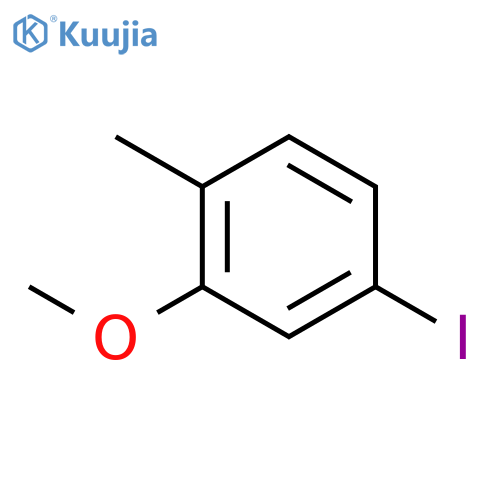

5-Iodo-2-methylanisole structure

商品名:5-Iodo-2-methylanisole

5-Iodo-2-methylanisole 化学的及び物理的性質

名前と識別子

-

- Benzene,4-iodo-2-methoxy-1-methyl-

- 4-iodo-2-methoxy-1-methylbenzene

- 5-IODO-2-METHYLANISOLE

- 2-Methoxy-4-iodotoluene

- 4-IODO-2-METHOXYTOLUENE

- AG-E-61297

- AS02250

- CTK4E8481

- KB-242424

- SureCN4026631

- 5-iodo-2-methyl anisole

- 4-iodo-2-methoxy-1-methyl-benzene

- 3-meth-oxy-4-methyliodobenzene

- JVKISKVALBFNFA-UHFFFAOYSA-N

- 5867AH

- AKOS030240491

- D80581

- SY317597

- MFCD06797971

- CS-0153556

- AS-57883

- FT-0711011

- SCHEMBL4026631

- DTXSID20447337

- 220728-62-1

- DA-08047

- 5-Iodo-2-methylanisole

-

- MDL: MFCD06797971

- インチ: 1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3

- InChIKey: JVKISKVALBFNFA-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 247.96937

- どういたいしつりょう: 247.96981g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 9.2

じっけんとくせい

- 密度みつど: 1.634

- ふってん: 255.2 °C at 760 mmHg

- フラッシュポイント: 108.2 °C

- PSA: 9.23

5-Iodo-2-methylanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A840939-5g |

5-Iodo-2-methylanisole |

220728-62-1 | 98% | 5g |

$553.0 | 2024-04-21 | |

| TRC | I737205-500mg |

5-Iodo-2-methylanisole |

220728-62-1 | 500mg |

$ 65.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | D755674-5g |

4-IODO-2-METHOXYTOLUENE |

220728-62-1 | 98% | 5g |

$295 | 2024-06-06 | |

| TRC | I737205-250mg |

5-Iodo-2-methylanisole |

220728-62-1 | 250mg |

$ 50.00 | 2022-06-04 | ||

| TRC | I737205-2.5g |

5-Iodo-2-methylanisole |

220728-62-1 | 2.5g |

$ 185.00 | 2022-06-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I908585-250mg |

5-Iodo-2-methylanisole |

220728-62-1 | 95% | 250mg |

¥442.80 | 2022-01-11 | |

| eNovation Chemicals LLC | D755674-25g |

4-IODO-2-METHOXYTOLUENE |

220728-62-1 | 98% | 25g |

$1210 | 2024-06-06 | |

| Cooke Chemical | BD4670541-5g |

5-Iodo-2-methylanisole |

220728-62-1 | 98% | 5g |

RMB 3086.40 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG382-250mg |

5-Iodo-2-methylanisole |

220728-62-1 | 98% | 250mg |

670CNY | 2021-05-07 | |

| A2B Chem LLC | AF34123-250mg |

5-Iodo-2-methylanisole |

220728-62-1 | ≥ 98% (GC) | 250mg |

$179.00 | 2024-04-20 |

5-Iodo-2-methylanisole 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

220728-62-1 (5-Iodo-2-methylanisole) 関連製品

- 75581-11-2(4-Iodo-2-methylanisole)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:220728-62-1)5-Iodo-2-methylanisole

清らかである:99%/99%

はかる:1g/5g

価格 ($):265.0/498.0